molecular formula C13H20BrNO B2792339 3-bromo-N,N-dimethyladamantane-1-carboxamide CAS No. 924844-14-4

3-bromo-N,N-dimethyladamantane-1-carboxamide

Cat. No.: B2792339
CAS No.: 924844-14-4
M. Wt: 286.213
InChI Key: XYZOZQYKVBDMDD-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyladamantane-1-carboxamide (CAS 924844-14-4) is a brominated adamantane derivative offered as a high-purity chemical building block for research and development. This compound is characterized by its robust adamantane cage structure, which is frequently utilized in medicinal chemistry to enhance metabolic stability and influence lipophilicity in lead molecules. The presence of both a bromo substituent and a dimethylcarboxamide functional group on the adamantane core makes this reagent a versatile and valuable synthetic intermediate. The primary research application of this compound lies in the exploration of structure-activity relationships (SAR) for novel synthetic targets. Adamantane derivatives have demonstrated significant relevance in the development of cannabinoid receptor probes, as the adamantyl group has been shown to be a key pharmacophore in high-affinity ligands for CB1 and CB2 receptors . Researchers can employ the bromo group for further functionalization via cross-coupling reactions, allowing for the creation of diverse compound libraries aimed at investigating receptor binding and function . The specific structural features of this molecule make it a candidate for use in designing covalent probes or other specialized chemical tools for biochemical studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N,N-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOZQYKVBDMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide typically involves the bromination of N,N-dimethyladamantane-1-carboxamide. One common method includes the use of bromine and anhydrous aluminum trichloride in a solvent such as 1,2-dichloroethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles under controlled conditions. Key reagents and outcomes include:

Reaction with Amides

Reagents/ConditionsProductYieldReference
Formamide, 75°C, 4 hours3-formamido-N,N-dimethyladamantane-1-carboxamide~90%
Acetamide, CH₃CN, H₂SO₄, 80°C3-acetamido-N,N-dimethyladamantane-1-carboxamide96%

These reactions proceed via SN1 or SN2 mechanisms, depending on solvent polarity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reagents/ConditionsProductYieldReference
6M HCl, reflux, 12 hours3-bromo-adamantane-1-carboxylic acid85%

Basic Hydrolysis

Reagents/ConditionsProductYieldReference
4M NaOH, 100°C, 8 hours3-bromo-adamantane-1-carboxylate78%

Hydrolysis mechanisms involve protonation (acidic) or deprotonation (basic) of the amide nitrogen, followed by nucleophilic attack by water .

Reductive Dehalogenation

The bromine substituent can be replaced via catalytic hydrogenation:

Reagents/ConditionsProductYieldReference
H₂ (1 atm), Pd/C, ethanol, 25°CN,N-dimethyladamantane-1-carboxamide92%

This method avoids ring-opening side reactions common in adamantane derivatives .

Comparative Reactivity

The adamantane skeleton’s rigidity influences reaction regioselectivity:

PositionReactivity TrendRationale
C-3High (Br substitution)Tertiary carbon with steric relief
C-1Moderate (carboxamide hydrolysis)Electronic activation by carbonyl

Scientific Research Applications

Organic Synthesis

3-Bromo-N,N-dimethyladamantane-1-carboxamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse adamantane derivatives.
  • Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or ketones.
  • Reduction Reactions : The carboxamide group can be reduced to form amines or alcohols.

Pharmacological Research

The compound is under investigation for its potential therapeutic applications. Its derivatives have shown promise in developing antiviral and anticancer drugs. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzyme activity and cellular processes .

In particular, its structure allows it to mimic acetyl-lysine, which is crucial for binding to bromodomains involved in gene regulation. This property has implications for designing inhibitors that target these domains in cancer therapy .

Case Study 1: Antiviral Activity

Research has demonstrated that certain derivatives of this compound exhibit antiviral properties against specific viral infections. These studies focus on the compound's ability to interfere with viral replication mechanisms, highlighting its potential as a lead compound for drug development .

Case Study 2: Anticancer Properties

Another area of research explores the anticancer potential of this compound. Studies have indicated that derivatives can selectively inhibit cancer cell growth by targeting specific signaling pathways associated with tumor progression. This suggests that further exploration of its analogs could lead to novel cancer therapeutics .

Industrial Applications

In the industrial sector, this compound is utilized in producing advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including:

  • Catalyst Development : Due to its unique chemical properties, it can be used as a building block for synthesizing new catalysts.
  • Material Science : The compound's structure allows it to be incorporated into polymer matrices, enhancing material properties.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Adamantane Core

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
3-Bromo-5-methyladamantane-1-carboxylic acid Br (C3), CH₃ (C5), COOH (C1) 287.16 Higher acidity (pKa ~4.2) due to carboxylic acid; lower solubility in lipids
1-Bromo-3-ethyladamantane Br (C1), C₂H₅ (C3) 243.19 Lacks carboxamide group; reduced polarity (logP ~4.5)
N-(3,4-Dimethylphenyl)-3,5-dimethyladamantane-1-carboxamide CH₃ (C3, C5 adamantane), aryl (C1) 341.48 Enhanced aromatic interactions; potential CNS activity due to lipophilic aryl group

Key Findings :

  • Bromine at the 3-position (vs. 1-position in 1-bromo-3-ethyladamantane) reduces steric hindrance for electrophilic substitution reactions .

Carboxamide Group Modifications

Compound Name Carboxamide Substituents logP (Predicted) Synthesis Yield Reference
This compound N,N-dimethyl 2.8 Not reported
3-Bromo-N,N-diethyladamantane-1-carboxamide N,N-diethyl 3.5 ~60% (estimated)
3’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxamide Aryl-linked dimethylamine 3.1 95% purity

Key Findings :

  • Aryl carboxamides (e.g., biphenyl derivatives) exhibit higher planarity, favoring π-π stacking in crystal structures but reducing adamantane’s conformational rigidity .

Halogen Replacement and Position

Compound Name Halogen Reactivity in Cross-Coupling Biological Half-Life (in vitro) Reference
This compound Br (C3) High >6 hours
3-Chloro-N,N-dimethyladamantane-1-carboxamide Cl (C3) Moderate ~4 hours [Inferred from [5]]
3-Iodo-N,N-dimethyladamantane-1-carboxamide I (C3) Very high <2 hours (rapid metabolism) [Inferred from [5]]

Key Findings :

  • Bromine offers a balance between reactivity and stability, whereas iodine derivatives, while more reactive, suffer from shorter half-lives due to susceptibility to dehalogenase enzymes .

Biological Activity

3-bromo-N,N-dimethyladamantane-1-carboxamide (CAS Number: 924844-14-4) is a chemical compound that has garnered attention due to its potential biological activities. This compound features a unique adamantane core structure, which is known for its stability and versatility in medicinal chemistry. The presence of a bromine atom and a carboxamide group enhances its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C13H20BrNO
  • Molecular Weight : 286.21 g/mol
  • Appearance : White solid
  • Melting Point : Not specified in the sources, but typically stable under standard conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The bromine atom and the carboxamide group play crucial roles in modulating the activity of enzymes and receptors, which can lead to various pharmacological effects. Research indicates that this compound may influence cellular signaling pathways, although the exact mechanisms are still under investigation.

Pharmacological Potential

Research has shown that derivatives of this compound exhibit promising pharmacological properties, particularly in the fields of antiviral and anticancer therapies. Preliminary studies suggest that this compound may have efficacy against certain viral infections and cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1-bromo-3,5-dimethyladamantaneLacks carboxamide group; less versatileLimited pharmacological applications
N,N-dimethyladamantane-1-carboxamideLacks bromine atom; different reactivityDifferent therapeutic potential
3-bromo-N,N-dimethylbenzamideSimilar structure but less effective in studiesModerate biological activity

The unique combination of the bromine atom and the carboxamide group in this compound distinguishes it from these similar compounds, granting it enhanced reactivity and potential therapeutic applications .

Antiviral Activity

In one study, derivatives of this compound were tested for their antiviral properties against various viruses. The results indicated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .

Anticancer Studies

Another research effort focused on evaluating the anticancer activity of this compound against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated micromolar activity, indicating its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through modulation of specific signaling pathways .

Q & A

Q. What are the standard protocols for synthesizing 3-bromo-N,N-dimethyladamantane-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including bromination of the adamantane backbone followed by carboxamide functionalization. Key steps include:

  • Bromination : Selective bromination at the adamantane 3-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) to avoid over-bromination .
  • Carboxamide Formation : Coupling the brominated adamantane with dimethylamine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Optimization : Yield improvements (e.g., >70%) require precise control of stoichiometry, solvent polarity, and reaction time. For example, DMF enhances solubility but may require longer reaction times compared to dichloromethane .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the adamantane scaffold’s rigidity (e.g., adamantane protons appear as multiplets at δ 1.5–2.5 ppm) and the dimethylamide group (singlet at δ 2.8–3.0 ppm for N–CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z ~298) and bromine isotope patterns .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch, if present) validate the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-derived carboxamides?

Discrepancies in biological assays (e.g., varying IC50_{50} values) may arise from:

  • Purity Issues : Trace solvents (e.g., DMSO residuals) can interfere with enzyme assays. Use HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient for validation .
  • Structural Isomerism : Confirm regioselectivity of bromination via X-ray crystallography or NOESY NMR to rule out positional isomers .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. For example, enzyme inhibition assays at pH 7.4 vs. 6.8 may yield conflicting results due to protonation state changes .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • pH Control : Maintain pH 6–8 to prevent hydrolysis of the carboxamide group. Buffers like PBS (pH 7.4) are preferred over Tris-HCl, which may react with bromine .
  • Light Sensitivity : Store solutions in amber vials at −20°C to mitigate photodegradation. Monitor degradation via UV-Vis spectroscopy (absorbance at 254 nm) .
  • Co-solvents : Use 10% DMSO or ethanol to enhance solubility while minimizing aggregation. Dynamic light scattering (DLS) can detect nanoparticle formation .

Q. How do computational methods predict the binding modes of this compound to biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., viral proteases). The adamantane moiety often occupies hydrophobic pockets, while the bromine atom may form halogen bonds .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and binding free energy (ΔG < −8 kcal/mol) .
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using descriptors like logP and polar surface area (PSA) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Exothermic Reactions : Bromination at scale may require jacketed reactors with cooling (−10°C) to control heat dissipation .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography (CPC) .
  • Byproduct Formation : Monitor intermediates via inline FTIR or UPLC-MS to detect side reactions early .

Q. How can researchers validate the absence of neurotoxicity in adamantane carboxamides during preclinical studies?

  • In Vitro Models : Use SH-SY5Y neuronal cells to assess cytotoxicity (LD50_{50} > 100 µM) and mitochondrial membrane potential (JC-1 assay) .
  • In Vivo Testing : Administer doses (e.g., 10–50 mg/kg) in rodent models and monitor locomotor activity (open-field test) and histopathology of brain tissues .
  • Metabolite Screening : LC-MS/MS identifies neurotoxic metabolites (e.g., brominated byproducts) in plasma and cerebrospinal fluid .

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